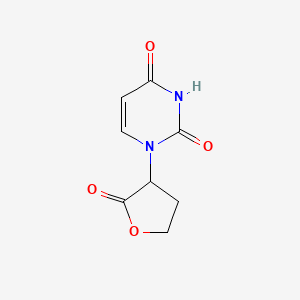
1-(2-Oxotetrahydrofuran-3-yl)pyrimidine-2,4(1h,3h)-dione
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
1-(2-Oxotetrahydrofuran-3-yl)pyrimidine-2,4(1h,3h)-dione is a heterocyclic compound that features a pyrimidine ring fused with a tetrahydrofuran ring
準備方法
Synthetic Routes and Reaction Conditions: The synthesis of 1-(2-Oxotetrahydrofuran-3-yl)pyrimidine-2,4(1h,3h)-dione typically involves the cyclization of appropriate precursors under controlled conditions. One common method involves the reaction of a pyrimidine derivative with a tetrahydrofuran derivative in the presence of a suitable catalyst. The reaction conditions often include moderate temperatures and inert atmospheres to prevent unwanted side reactions.
Industrial Production Methods: Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include steps such as purification through recrystallization or chromatography to obtain the desired product.
化学反応の分析
Types of Reactions: 1-(2-Oxotetrahydrofuran-3-yl)pyrimidine-2,4(1h,3h)-dione can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form higher oxidation state derivatives.
Reduction: Reduction reactions can yield reduced forms of the compound with different functional groups.
Substitution: The compound can participate in substitution reactions where one or more atoms are replaced by other atoms or groups.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are often used.
Substitution: Substitution reactions may involve reagents like halogens or nucleophiles under specific conditions.
Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acid derivatives, while reduction may produce alcohols or amines.
科学的研究の応用
1-(2-Oxotetrahydrofuran-3-yl)pyrimidine-2,4(1h,3h)-dione has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: The compound is used in the development of new materials and chemical processes.
作用機序
The mechanism by which 1-(2-Oxotetrahydrofuran-3-yl)pyrimidine-2,4(1h,3h)-dione exerts its effects involves interactions with specific molecular targets and pathways. These interactions can lead to changes in cellular processes, such as enzyme inhibition or activation, which contribute to its biological activities. The exact molecular targets and pathways are subjects of ongoing research.
類似化合物との比較
1-(2-Oxotetrahydrofuran-3-yl)pyrimidine-2,4(1h,3h)-dione can be compared with other similar compounds, such as:
Pyrimidine derivatives: These compounds share the pyrimidine ring structure but may have different substituents or fused rings.
Tetrahydrofuran derivatives: These compounds feature the tetrahydrofuran ring but may lack the pyrimidine moiety.
The uniqueness of this compound lies in its combined structural features, which confer distinct chemical and biological properties.
生物活性
1-(2-Oxotetrahydrofuran-3-yl)pyrimidine-2,4(1H,3H)-dione is a heterocyclic compound that has attracted attention in medicinal chemistry due to its unique structural features and potential biological activities. The compound combines a pyrimidine ring with a tetrahydrofuran moiety, which may influence its reactivity and biological interactions.
- Molecular Formula : C8H8N2O4
- Molecular Weight : 196.16 g/mol
- CAS Number : 19674-77-2
The structure includes an oxo group at the 2-position of the tetrahydrofuran and the pyrimidine ring, contributing to its chemical reactivity and potential for biological activity.
Biological Activity Overview
Preliminary studies indicate that this compound may exhibit significant biological activities, including:
- Antimicrobial Properties : The compound has shown potential in inhibiting the growth of various microorganisms.
- Antiviral Activity : Initial research suggests efficacy against certain viral pathogens.
- Enzyme Inhibition : Studies have indicated that it may inhibit specific enzymes involved in disease pathways.
The biological activity of this compound is believed to be mediated through several mechanisms:
- Binding Affinity : Interaction studies reveal that the compound may bind effectively to target proteins, influencing their activity. Molecular docking studies have demonstrated favorable binding energies, suggesting strong interactions with active sites of enzymes .
- Multi-target Inhibition : The compound may act on multiple targets within biological systems, enhancing its therapeutic potential against complex diseases such as cancer and viral infections .
Antimicrobial Activity
A study evaluated the antimicrobial effects of various pyrimidine derivatives, including this compound. The results indicated that this compound exhibited notable antibacterial activity against Gram-positive bacteria, with minimum inhibitory concentrations (MIC) comparable to established antibiotics .
Antiviral Efficacy
In vitro studies have assessed the antiviral properties of similar compounds against influenza virus strains. These studies suggest that derivatives of this class may inhibit viral replication by interfering with viral enzyme functions .
Enzyme Inhibition Studies
Research focusing on enzyme kinetics has shown that this compound can inhibit key enzymes involved in metabolic pathways related to cancer. For instance, it has been observed to inhibit thymidylate synthase and dihydrofolate reductase effectively .
Comparative Analysis with Similar Compounds
| Compound Name | Structural Features | Biological Activity |
|---|---|---|
| 5-Bromo-1,3-dimethylpyrimidine-2,4(1H,3H)-dione | Pyrimidine base with bromine substitution | Antimicrobial |
| 5-Fluoro-1-(2-oxotetrahydrofuran-3-yl)pyrimidine | Fluorinated derivative | Antiviral |
| Thieno[2,3-d]pyrimidine-2,4(1H,3H)-dione | Contains a thiophene ring | Cancer enzyme inhibition |
This table highlights the unique aspects of this compound compared to structurally similar compounds. Its distinct combination of functional groups may confer unique biological activities not found in other derivatives.
特性
CAS番号 |
19674-77-2 |
|---|---|
分子式 |
C8H8N2O4 |
分子量 |
196.16 g/mol |
IUPAC名 |
1-(2-oxooxolan-3-yl)pyrimidine-2,4-dione |
InChI |
InChI=1S/C8H8N2O4/c11-6-1-3-10(8(13)9-6)5-2-4-14-7(5)12/h1,3,5H,2,4H2,(H,9,11,13) |
InChIキー |
IMMGLQQWODSBBX-UHFFFAOYSA-N |
正規SMILES |
C1COC(=O)C1N2C=CC(=O)NC2=O |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
















